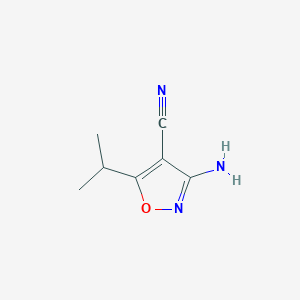
3-Amino-5-isopropylisoxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-isopropylisoxazole-4-carbonitrile: is a heterocyclic compound featuring an isoxazole ring substituted with an amino group, an isopropyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common synthetic route involves the cyclization of appropriate precursors. For instance, starting from 3-amino-2-butanone and hydroxylamine, the intermediate can be cyclized to form the isoxazole ring. The nitrile group can be introduced via a subsequent reaction with cyanogen bromide under basic conditions.
-
Nitrile Introduction:
Industrial Production Methods
Industrial production typically involves optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions precisely.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or alcohols.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Ketones or alcohols.
Reduction Products: Primary amines.
Substitution Products: Various substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Biological Probes: Utilized in the development of probes for studying biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-Amino-5-isopropylisoxazole-4-carbonitrile exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the isoxazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylisoxazole-4-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group.
3-Amino-5-ethylisoxazole-4-carbonitrile: Contains an ethyl group instead of an isopropyl group.
Uniqueness
3-Amino-5-isopropylisoxazole-4-carbonitrile: is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and binding characteristics compared to its methyl and ethyl analogs.
Propriétés
Numéro CAS |
41808-54-2 |
|---|---|
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
3-amino-5-propan-2-yl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)6-5(3-8)7(9)10-11-6/h4H,1-2H3,(H2,9,10) |
Clé InChI |
CHFFAKWAHBVPJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NO1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


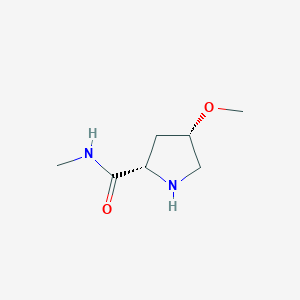


![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

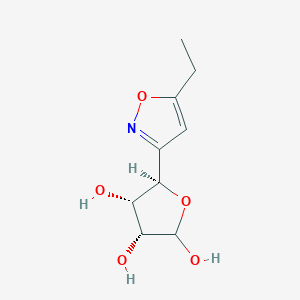

![(4R)-1-Acetyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-D-proline](/img/structure/B12885391.png)

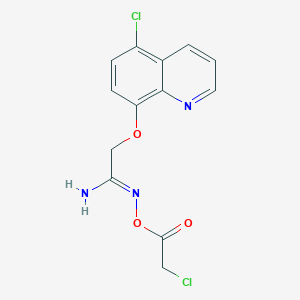
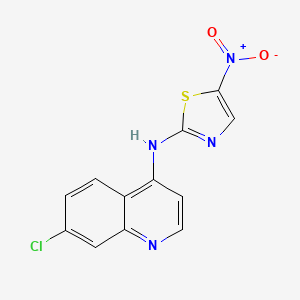
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
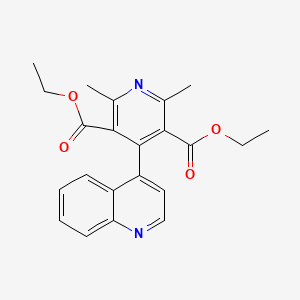
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
